molecular formula C22H22O4 B11154743 3-[(4-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[(4-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11154743
M. Wt: 350.4 g/mol
InChI Key: HKMRHMYVKZZXOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(4-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of a chromene derivative with a methoxybenzyl halide under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

3-[(4-Methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

3-[(4-Methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways within cells. Its effects may be mediated through binding to enzymes or receptors, altering their activity and influencing downstream signaling pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C22H22O4/c1-24-16-9-7-15(8-10-16)14-25-17-11-12-19-18-5-3-2-4-6-20(18)22(23)26-21(19)13-17/h7-13H,2-6,14H2,1H3

InChI Key

HKMRHMYVKZZXOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3

Origin of Product

United States

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